
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanone, featuring a hydroxyl group and a propenyl group attached to the cyclohexane ring. This compound is notable for its unique structure, which includes a six-membered ring, a ketone group, and a tertiary alcohol group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with allyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propenyl group to the cyclohexanone ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The propenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of specific proteins and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: Lacks the hydroxyl and propenyl groups, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains a hydroxyl group but lacks the ketone and propenyl groups.
Cyclohexene: Contains a double bond in the ring but lacks the hydroxyl and ketone groups.
Uniqueness
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
169555-83-3 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-6-9(11)7-4-3-5-8(9)10/h2,11H,1,3-7H2/t9-/m0/s1 |
Clave InChI |
PJXLKTZTKISRPE-VIFPVBQESA-N |
SMILES isomérico |
C=CC[C@@]1(CCCCC1=O)O |
SMILES canónico |
C=CCC1(CCCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
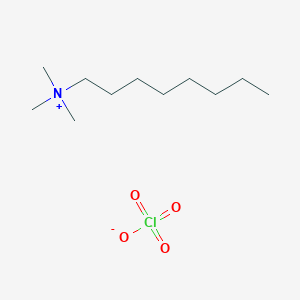
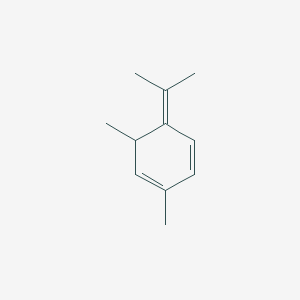
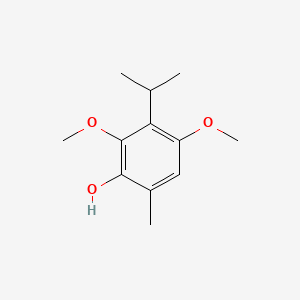

![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
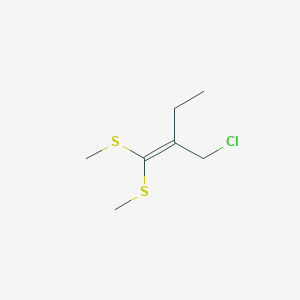
silane](/img/structure/B14270599.png)
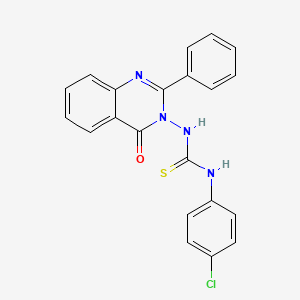
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
